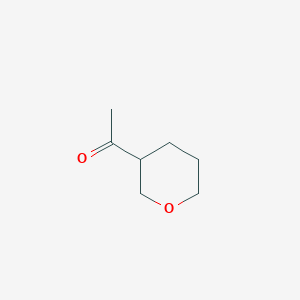

1-(Oxan-3-yl)ethan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(oxan-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(8)7-3-2-4-9-5-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUIDNXVSDOHKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443981-45-0 | |

| Record name | 1-(oxan-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Oxan-3-yl)ethan-1-one: Navigating a Sparsely Documented Chemical Landscape

Introduction: The Significance of Substituted Oxanes in Medicinal Chemistry

Substituted oxanes, or tetrahydropyrans, are privileged scaffolds in modern drug discovery. Their saturated heterocyclic structure offers a desirable combination of properties, including improved aqueous solubility, metabolic stability, and a three-dimensional geometry that can enhance binding to biological targets. The introduction of a ketone functionality, as seen in acetyl-substituted oxanes, provides a key synthetic handle for further molecular elaboration, making these compounds valuable building blocks in the synthesis of complex pharmaceutical agents.

This guide focuses on the chemical structure, properties, synthesis, and analytical characterization of 1-(Oxan-4-yl)ethan-1-one, providing a comprehensive resource for researchers and drug development professionals.

Chemical Structure and Properties of 1-(Oxan-4-yl)ethan-1-one

IUPAC Name: 1-(Oxan-4-yl)ethan-1-one Synonyms: 4-Acetyltetrahydropyran, 1-(Tetrahydro-2H-pyran-4-yl)ethanone CAS Number: 137052-08-5[1] Molecular Formula: C₇H₁₂O₂[1] Molecular Weight: 128.17 g/mol [1]

The structure of 1-(Oxan-4-yl)ethan-1-one consists of a tetrahydropyran ring with an acetyl group attached to the C4 position. The oxane ring typically adopts a chair conformation to minimize steric strain.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(Oxan-4-yl)ethan-1-one is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, from reaction conditions to formulation development.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 197.3 °C at 760 mmHg | [2] |

| Density | 0.996 g/cm³ | [2] |

| Refractive Index | 1.439 | [2] |

| Vapor Pressure | 0.381 mmHg at 25 °C | [2] |

| Flash Point | 75.1 °C | [2] |

| XLogP3-AA | 0.3 | [1] |

Synthesis and Mechanistic Considerations

The synthesis of substituted tetrahydropyrans is a well-established area of organic chemistry, with several strategic approaches available. For 1-(Oxan-4-yl)ethan-1-one, a common and efficient method involves the oxidation of the corresponding secondary alcohol, 1-(oxan-4-yl)ethanol.

Proposed Synthetic Workflow

Sources

An In-depth Technical Guide to the Identification of Acetyl-Substituted Tetrahydropyrans

This guide provides a comprehensive overview of the chemical identification and characterization of acetyl-substituted tetrahydropyrans, with a primary focus on the commercially significant isomer, 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one. It addresses the potential ambiguity in nomenclature and offers a detailed analytical framework for researchers, scientists, and drug development professionals.

Introduction: The Isomeric Landscape of Acetyltetrahydropyran

The term "3-acetyltetrahydropyran" can be ambiguous. In systematic nomenclature, this could refer to 1-(tetrahydro-2H-pyran-3-yl)ethan-1-one. However, the more commonly synthesized and commercially available isomer is 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one. This guide will primarily focus on the latter due to the wealth of available data, while also providing insights into the identification of the 3-substituted isomer. A foundational aspect of rigorous scientific work is the precise identification of chemical entities, and understanding the isomeric possibilities is the first step.

Core Identification: 1-(Tetrahydro-2H-pyran-4-yl)ethan-1-one

The most frequently encountered acetyltetrahydropyran isomer is the 4-substituted version.

CAS Number: 137052-08-5[1][2][3]

Physicochemical Properties

A summary of the key physical and chemical properties for 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one is presented in Table 1. These parameters are fundamental for its handling, storage, and for predicting its behavior in various analytical systems.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | [1][4] |

| Molecular Weight | 128.17 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [2][5] |

| Boiling Point | 90-94 °C at 15 mmHg | [6] |

| Density | 1.024 g/cm³ | [6] |

| Refractive Index | 1.45 | [6] |

| Storage Temperature | Room Temperature | [7] |

Spectroscopic Profile for Unambiguous Identification

The structural elucidation of 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one, the expected signals are:

-

A singlet for the methyl protons of the acetyl group.

-

Multiplets for the methylene protons on the tetrahydropyran ring. The protons adjacent to the oxygen atom will be shifted downfield.

-

A multiplet for the proton at the C4 position, which is adjacent to the acetyl group.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The expected signals include:

-

A signal for the carbonyl carbon of the acetyl group in the downfield region.

-

A signal for the methyl carbon of the acetyl group.

-

Signals for the carbon atoms of the tetrahydropyran ring. The carbons adjacent to the oxygen will be in a characteristic region.

-

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption band for 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one is the strong carbonyl (C=O) stretch, typically observed in the range of 1700-1725 cm⁻¹. Additionally, C-H stretching and bending vibrations for the alkyl groups will be present, as well as a characteristic C-O-C stretching band for the ether linkage in the tetrahydropyran ring.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one, the molecular ion peak (M⁺) would be observed at m/z 128. Common fragmentation patterns would involve the loss of the acetyl group or fragmentation of the tetrahydropyran ring.

Synthesis and Potential Impurities

Understanding the synthetic route is crucial for anticipating potential impurities that may interfere with identification or downstream applications. A common synthesis for 4-acetyltetrahydropyran involves the decarboxylation of methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate under acidic conditions.[2]

Experimental Protocol: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)ethan-1-one [2]

-

Reaction Setup: In a 10 mL glass flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 0.38 g (2.0 mmol) of methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (99% purity).

-

Acid Addition: Add 1.08 mL (10 mmol) of 9 mol/L sulfuric acid to the flask.

-

Heating: Heat the reaction mixture to 120°C with stirring.

-

Reaction Time: Maintain the temperature and stirring for 1.5 hours.

-

Analysis: Upon completion, the reaction mixture can be analyzed by gas chromatography (GC) to confirm the formation of the product.

Causality: The acidic conditions and elevated temperature facilitate the hydrolysis of the ester and subsequent decarboxylation to yield the desired ketone. Potential impurities could include unreacted starting material or byproducts from side reactions.

The Elusive Isomer: 1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one

As of this writing, a specific CAS number and comprehensive, publicly available experimental spectroscopic data for 1-(tetrahydro-2H-pyran-3-yl)ethan-1-one are not readily found in major chemical databases. This suggests it is a less common and less characterized isomer.

Predicted Spectroscopic Features

In the absence of experimental data, we can predict the key spectroscopic features based on its structure.

-

¹H NMR Spectroscopy: The spectrum would be more complex than the 4-substituted isomer due to the lower symmetry. The proton at the C3 position would be a multiplet, and the adjacent methylene protons would show complex splitting patterns.

-

¹³C NMR Spectroscopy: The number of signals would be the same as the 4-isomer, but their chemical shifts would differ due to the different substitution pattern.

-

IR Spectroscopy: A strong carbonyl (C=O) absorption would still be the most prominent feature, similar in position to the 4-isomer.

-

Mass Spectrometry: The molecular ion peak would be identical to the 4-isomer at m/z 128. The fragmentation pattern may show subtle differences that could be used for differentiation in a detailed mass spectrometric analysis.

A Validated Workflow for Isomer Identification

For a definitive identification and differentiation between the 3- and 4-acetyltetrahydropyran isomers, the following workflow is recommended.

Sources

- 1. 1-(Tetrahydro-2H-pyran-4-yl)ethanone | C7H12O2 | CID 9877365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Tetrahydro-2H-pyran-4-yl)ethanone | 137052-08-5 [chemicalbook.com]

- 3. 137052-08-5|1-(Tetrahydro-2H-pyran-4-yl)ethanone|BLD Pharm [bldpharm.com]

- 4. sandoopharma.com [sandoopharma.com]

- 5. 1-(Tetrahydro-2H-pyran-4-yl)ethanone CAS 137052-08-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 137052-08-5 1-(Tetrahydro-2H-pyran-4-yl)ethanone AKSci X9973 [aksci.com]

- 7. 1-(Tetrahydro-2H-pyran-4-yl)ethanone | 137052-08-5 [sigmaaldrich.com]

Solubility Profile of 3-Acetyltetrahydropyran in Organic Solvents

The following technical guide details the solubility profile of 3-acetyltetrahydropyran, synthesizing predictive physicochemical principles with experimental protocols.

A Technical Guide for Process Chemistry & Formulation

HExecutive Summary

3-Acetyltetrahydropyran (3-ATHP) is a bifunctional heterocyclic building block characterized by a saturated tetrahydropyran (THP) ether ring and an exocyclic acetyl ketone group. Its solubility profile is governed by the competition between the hydrophilic oxygen centers (ether/ketone) and the lipophilic hydrocarbon scaffold.

This guide provides a predictive solubility profile based on Structure-Activity Relationships (SAR) and Hansen Solubility Parameters (HSP), alongside standardized experimental protocols for verifying saturation points. Understanding these parameters is critical for optimizing reaction yield (e.g., Grignard additions, reductive aminations) and designing efficient liquid-liquid extraction (LLE) workups.

Physicochemical Characterization & Predictive Modeling

Structural Analysis

The solvation behavior of 3-ATHP is dictated by two key functional groups:

-

Cyclic Ether (THP Ring): Acts as a Lewis base and hydrogen bond acceptor (HBA). It imparts moderate polarity and water miscibility (analogous to THF or THP).

-

Acetyl Group (Ketone): A polar, dipolar aprotic moiety that increases the dipole moment and water solubility compared to the parent tetrahydropyran.

Predicted Hansen Solubility Parameters (HSP)

Using group contribution methods (Van Krevelen/Hoftyzer), we estimate the HSP values to guide solvent selection. The "Interaction Radius" (

| Parameter | Symbol | Estimated Value (MPa | Mechanistic Implication |

| Dispersion | 16.5 – 17.5 | Interaction with non-polar solvents (Alkanes, Aromatics). | |

| Polarity | 7.0 – 9.0 | Dipole-dipole interactions (Ketones, Esters). | |

| H-Bonding | 6.0 – 7.5 | H-bond accepting capability (Alcohols, Water). |

Note: These values suggest 3-ATHP is a "borderline" solvent itself, compatible with a wide range of medium-polarity organic solvents.

Solubility Profile in Organic Solvents[2]

The following profile classifies solvents based on their thermodynamic compatibility with 3-ATHP.

Table 1: Predicted Solubility & Miscibility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible | Strong H-bonding between solvent -OH and 3-ATHP oxygens. |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Miscible | "Like dissolves like." Dipole-dipole interactions stabilize the mixture. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | High solvation power; excellent for dissolving the ketone moiety. |

| Ethers | THF, Diethyl Ether, MTBE | Miscible | Structural similarity (cyclic ether) ensures complete miscibility. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Miscible | Similar polarity ( |

| Aromatics | Toluene, Xylene | Miscible | |

| Alkanes | n-Hexane, n-Heptane, Cyclohexane | Soluble / Partially Miscible | Soluble at RT, but may phase separate at low temps ( |

| Aqueous | Water | Partially Soluble | The C |

Critical Insight for Process Development

-

Reaction Solvent: THF or 2-MeTHF are ideal. They match the polarity of 3-ATHP, preventing precipitation of intermediates.

-

Extraction Solvent: DCM is superior for extracting 3-ATHP from aqueous layers due to high distribution coefficient (

). Ethyl Acetate is a greener alternative but may require salting out (NaCl) to minimize product loss to the aqueous phase.

Experimental Protocols

Since specific quantitative data (g/L) is rare in literature, researchers must validate solubility experimentally.

Protocol A: Visual Miscibility Screening (Qualitative)

Objective: Rapidly determine if 3-ATHP is miscible, soluble, or insoluble in a target solvent.

-

Preparation: Place 100 mg (or 100 µL) of 3-ATHP into a clear 4 mL glass vial.

-

Addition: Add the target solvent in stepwise aliquots:

-

Step 1: Add 100 µL (1:1 v/v). Vortex for 30s. Observe.

-

Step 2: Add 900 µL (1:10 v/v). Vortex. Observe.

-

Step 3: Add 4.0 mL (1:50 v/v). Vortex. Observe.

-

-

Observation Criteria:

Protocol B: Saturation Solubility Determination (Quantitative)

Objective: Determine exact solubility (

-

Supersaturation: Add excess 3-ATHP to 5 mL of solvent until a distinct phase separation (liquid-liquid) or solid precipitate persists.

-

Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours using a thermomixer.

-

Clarification: Centrifuge at 4000 rpm for 10 mins or filter through a 0.45 µm PTFE filter (ensure filter compatibility).

-

Quantification: Dilute the supernatant and analyze via HPLC-UV (detection at carbonyl

nm) or GC-FID . -

Calculation: Compare peak area to a calibration curve to derive concentration.

Visualization of Workflows

Figure 1: Solubility Determination Workflow

This logic flow guides the researcher through the experimental validation process.

Caption: Step-by-step decision matrix for determining the solubility limit of 3-ATHP.

Figure 2: Solvent Selection Decision Tree

A guide for choosing the correct solvent based on the intended chemical application.

Caption: Strategic solvent selection guide for synthesis and purification workflows involving 3-ATHP.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

-

PubChem Database. (2025).[3][4] Tetrahydropyran (Compound Summary). National Center for Biotechnology Information. Link(Used for analog comparison).

-

Byrne, F. P., et al. (2016).[5] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7. Link

Sources

Introduction: The Tetrahydropyran Scaffold in Modern Chemistry

An In-depth Technical Guide to 3-Acetyltetrahydropyran Derivatives: Synthesis, Characterization, and Applications

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold prominently featured in a vast array of biologically active natural products and synthetic molecules.[1][2] As a conformationally restrained ether, the THP moiety offers a unique combination of structural rigidity and the potential for specific molecular interactions through its oxygen atom, which can act as a hydrogen bond acceptor.[3] In medicinal chemistry, the THP ring is often employed as a bioisostere of a cyclohexane ring to improve physicochemical properties, such as reducing lipophilicity and enhancing metabolic stability, thereby optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

This guide focuses specifically on 3-acetyltetrahydropyran derivatives. The introduction of an acetyl group at the C-3 position installs a key functional handle—a ketone—that significantly influences the molecule's stereoelectronics and provides a versatile point for further chemical modification. This acetyl group can engage in hydrogen bonding, participate in various chemical reactions, and critically impacts the conformational preferences of the six-membered ring, all of which are pivotal for its interaction with biological targets. Understanding the synthesis, stereochemistry, and reactivity of this specific class of derivatives is crucial for researchers aiming to leverage its potential in drug discovery and organic synthesis.

Part 1: Synthetic Strategies for the 3-Acetyltetrahydropyran Core

The construction of the substituted tetrahydropyran ring is a central challenge in organic synthesis. A variety of powerful methods have been developed, with the choice of strategy often dictated by the desired stereochemical outcome and the complexity of the starting materials.

Prins-Type Cyclization: A Convergent Approach

The Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a highly effective method for constructing the THP ring.[4] A particularly elegant variation allows for the direct installation of a 3-acyl substituent. This process involves an initial Prins-type cyclization to form a vinyl cation intermediate, which is then trapped. A subsequent stereoselective hydrolysis step unmasks the acetyl group.[4]

The causality behind this strategy is rooted in the controlled formation and trapping of a reactive intermediate. The use of a Lewis acid catalyst activates the aldehyde, facilitating the nucleophilic attack by the homoallylic alcohol and subsequent cyclization. The stereochemical outcome is often controlled by the adoption of a chair-like transition state, which minimizes steric interactions.

Caption: Workflow for the synthesis of 3-acetyltetrahydropyrans via Prins cyclization.

Hetero-Diels-Alder Cycloaddition

The hetero-Diels-Alder (HDA) reaction provides another powerful route to tetrahydropyran systems, particularly for accessing tetrahydropyran-4-ones which can be further functionalized.[1] This [4+2] cycloaddition typically involves reacting an activated diene (like Danishefsky's diene) with an aldehyde under Lewis acid catalysis. While this method does not directly yield a 3-acetyl derivative, the resulting tetrahydropyran-4-one is a versatile intermediate that can be converted to the target structure through standard ketone functionalization methodologies. The primary advantage of the HDA approach is the potential for high stereocontrol, especially when using chiral catalysts.[1]

Comparative Analysis of Synthetic Routes

| Synthetic Method | Key Features | Advantages | Disadvantages |

| Prins-Type Cyclization | Reaction of a homoallylic alcohol with an aldehyde. | Convergent; can directly install C3-acyl group; good stereocontrol. | Requires specific functionalized precursors; can generate complex mixtures. |

| Hetero-Diels-Alder | [4+2] cycloaddition of a diene and an aldehyde. | High stereocontrol possible with chiral catalysts; access to diverse structures. | Does not directly yield 3-acetyl derivative; requires further functionalization. |

| Oxa-Michael Reaction | Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated system. | Excellent for forming specific ring sizes; often high yielding. | Substrate-dependent; requires synthesis of a specific linear precursor. |

Part 2: Spectroscopic and Structural Characterization

Unambiguous characterization of 3-acetyltetrahydropyran derivatives is essential. A combination of spectroscopic techniques provides a complete picture of the molecule's structure and stereochemistry.

Spectroscopic Fingerprints

The identity of a 3-acetyltetrahydropyran derivative can be confirmed by analyzing its spectral data. Each technique provides complementary information.

-

¹H NMR Spectroscopy: Reveals the proton environment. Key signals include a singlet for the acetyl methyl group (typically δ 2.1-2.3 ppm), and characteristic multiplets for the protons on the tetrahydropyran ring. The coupling constants between ring protons are highly informative for deducing their relative stereochemistry (axial vs. equatorial).

-

¹³C NMR Spectroscopy: Provides information on the carbon skeleton. A diagnostic signal for the acetyl carbonyl carbon appears downfield (typically δ > 200 ppm). The chemical shifts of the ring carbons are sensitive to the substitution pattern and stereochemistry.[5][6]

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. A strong, sharp absorption band corresponding to the C=O stretch of the acetyl ketone is typically observed in the range of 1700-1725 cm⁻¹.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the molecule's fragmentation pattern, which can help confirm the overall structure.

| Spectroscopic Technique | Key Observable Feature | Typical Range / Value |

| IR Spectroscopy | C=O stretch (acetyl ketone) | 1700 - 1725 cm⁻¹ |

| ¹H NMR | Acetyl -CH₃ protons (singlet) | δ 2.1 - 2.3 ppm |

| Ring Protons (multiplets) | δ 1.5 - 4.5 ppm | |

| ¹³C NMR | Acetyl C=O carbon | δ > 200 ppm |

| Acetyl -CH₃ carbon | δ ~25-30 ppm | |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | Corresponds to MW |

Conformational Analysis: The Key to Reactivity and Bioactivity

The tetrahydropyran ring is not planar and, like cyclohexane, adopts a low-energy chair conformation to minimize torsional and angle strain.[7] The substituent at the C-3 position, in this case, the acetyl group, can exist in either an axial or an equatorial position. These two chair conformations are in equilibrium.

The conformational preference is dictated by the minimization of steric strain. Generally, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with the other axial protons on the ring. Therefore, the equilibrium for a 3-acetyltetrahydropyran derivative is expected to strongly favor the conformation where the acetyl group is equatorial. This preference profoundly influences the molecule's shape, dipole moment, and how it interacts with other molecules, including enzymes and receptors.

Caption: Chair conformations of 3-acetyltetrahydropyran showing the equilibrium between the less stable axial and more stable equatorial forms.

Part 3: Biological Activities and Drug Development Potential

Tetrahydropyran derivatives have demonstrated a remarkable breadth of biological activities, establishing them as valuable scaffolds in drug discovery.[8] Activities reported for various THP-containing molecules include antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[8][9][10][11]

The 3-acetyl group can play several roles in mediating these activities:

-

Pharmacophore Element: The carbonyl oxygen can act as a crucial hydrogen bond acceptor, anchoring the molecule within a biological target's binding site.

-

Reactive Handle: The ketone can be used as a synthetic handle to attach the THP scaffold to other molecules, for instance, in the creation of antibody-drug conjugates (ADCs) for targeted cancer therapy.[8]

-

Modulation of Properties: The polarity and size of the acetyl group influence the overall physicochemical properties of the molecule, affecting its solubility, cell permeability, and metabolic fate.

While specific data for 3-acetyltetrahydropyran derivatives are embedded within broader studies, the general promise of the THP scaffold suggests that these compounds are excellent candidates for screening in various therapeutic areas. For example, their structural similarity to pyran derivatives investigated for Alzheimer's disease suggests potential applications in neurodegenerative disorders.[12]

Caption: Structure-Activity Relationship (SAR) logic for 3-acetyltetrahydropyran derivatives.

Part 4: Experimental Protocol: Synthesis of a 3-Acyl-Substituted Tetrahydropyran

This protocol is based on the general principles of Prins-type cyclization followed by hydrolysis, a method proven effective for this class of compounds.[4]

Objective: To synthesize a 2,6-disubstituted-3-acetyltetrahydropyran derivative.

Self-Validation: The integrity of this protocol is validated at each stage. Successful synthesis of the intermediate is confirmed before proceeding, and the final product's identity and purity are rigorously established by spectroscopic analysis (NMR, IR, MS), ensuring that the final data directly correlates to the intended molecular structure.

Materials:

-

Homoallylic alcohol (1.0 eq)

-

Substituted aldehyde (1.2 eq)

-

Indium(III) chloride (InCl₃, 10 mol%)

-

Dichloromethane (DCM, anhydrous)

-

Triflic anhydride (Tf₂O, 1.5 eq)

-

Pyridine (2.0 eq)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Prins Cyclization:

-

To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol (1.0 eq) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add the substituted aldehyde (1.2 eq) followed by indium(III) chloride (10 mol%).

-

Causality Check: InCl₃ is a mild Lewis acid that activates the aldehyde carbonyl for nucleophilic attack without promoting significant side reactions. The low temperature helps control the reaction rate and selectivity.

-

Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product is the cyclized alcohol intermediate.

-

-

Formation of Vinyl Triflate:

-

Dissolve the crude intermediate in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

-

Add pyridine (2.0 eq) followed by the dropwise addition of triflic anhydride (1.5 eq).

-

Causality Check: Pyridine acts as a base to neutralize the triflic acid byproduct. The extremely low temperature is critical to control the high reactivity of triflic anhydride and prevent decomposition.

-

Stir for 30-60 minutes at -78 °C, monitoring by TLC.

-

Quench with water and allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with DCM.

-

Combine, dry, and concentrate the organic layers to yield the crude vinyl triflate.

-

-

Hydrolysis to the Ketone:

-

Dissolve the crude vinyl triflate in a mixture of THF and water (e.g., 3:1 ratio).

-

Stir the reaction at room temperature until TLC indicates complete consumption of the starting material.

-

Causality Check: The aqueous environment facilitates the hydrolysis of the vinyl triflate to the corresponding enol, which rapidly tautomerizes to the more stable ketone.

-

Remove the THF under reduced pressure. Extract the remaining aqueous solution with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 5% to 20% ethyl acetate in hexanes) to yield the pure 3-acetyltetrahydropyran derivative.

-

-

Characterization:

-

Obtain ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and assess the purity of the final compound.

-

Conclusion and Future Outlook

3-Acetyltetrahydropyran derivatives represent a synthetically accessible and highly valuable class of molecules. Their structural features—a rigid, drug-like scaffold combined with a versatile acetyl functional group—make them compelling building blocks for medicinal chemistry and materials science. The synthetic strategies outlined provide reliable pathways to these compounds, and a thorough understanding of their conformational behavior is paramount to rationally designing their applications.

Future research will likely focus on developing more efficient and highly stereoselective synthetic methods to access enantiopure derivatives. Furthermore, the exploration of their biological activities against a wider range of targets is warranted. As our understanding of structure-activity relationships grows, the 3-acetyltetrahydropyran scaffold is poised to become an even more important component in the development of next-generation therapeutics.

References

- Tetrahydropyran: Applications in Medicinal Chemistry and Prepar

- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide N

- Tetrahydropyrans in Drug Discovery. PharmaBlock.

- Tetrahydropyran synthesis. Organic Chemistry Portal.

- The Chemistry and Pharmacology of Tetrahydropyridines. Bentham Science.

- Tetrahydropyridines: a recent update for their multicomponent synthesis. PMC - NIH.

- Derivatization and biological activity studies of 3-chloro-3-chlorosulfenyl spiro tetrahydropyran/tetrahydrothiopyran-4,2. Indian Journal of Chemistry.

- Synthesis of tetrahydropyridine derivatives through a modular assembly reaction using 3,4-dihydropyran as dual substrate and templ

- An overview of structure-based activity outcomes of pyran deriv

- Activities of thiotetrahydropyridines as antioxidant and antimicrobial agents.

- Synthesis of tetrahydropyran derivatives.

- Conform

- Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Zanco Journal of Pure and Applied Sciences.

- Synthesis of tetrahydropyridine derivative 3.

- Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. Benchchem.

- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic deriv

- Synthesis, spectroscopic characterization, and DFT-assisted molecular docking analysis of novel 1,3,4-oxadiazole–1,2,3-triazole hybrids with antimicrobial and cytotoxicity potential. PMC.

- Synthesis and Spectroscopic Characterization of Meso-tetra (3-hydroxyphenyl)Porphyrin.

- Recent advances in the structures and bioactivities of benzopyrans derived

- Advanced Crystallographic and Spectroscopic Characterization of a Novel Tetrahydroquinoline Deriv

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors. PubMed.

- Conformational Analysis of Medium Rings. Macmillan Group.

-

CONFORMATIONAL ANALYSIS. .

Sources

- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Tetrahydropyran synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, spectroscopic characterization, and DFT-assisted molecular docking analysis of novel 1,3,4-oxadiazole–1,2,3-triazole hybrids with antimicrobial and cytotoxicity potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]

- 8. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 9. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. op.niscpr.res.in [op.niscpr.res.in]

- 11. Frontiers | Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review [frontiersin.org]

- 12. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Conformational Analysis of 1-(Oxan-3-yl)ethan-1-one

Executive Summary

The conformational behavior of 1-(Oxan-3-yl)ethan-1-one (3-acetyltetrahydropyran) represents a critical case study in heterocyclic drug design. Unlike its carbocyclic analog (acetylcyclohexane), the introduction of an oxygen atom at position 1 of the ring creates a distinct electrostatic environment that perturbs standard steric predictions.

This guide provides a rigorous workflow for determining the conformational preference of this scaffold. It synthesizes ab initio computational protocols with self-validating NMR spectroscopic methods to quantify the equilibrium between axial and equatorial conformers. Understanding this equilibrium is vital for predicting binding affinities in protein pockets where the tetrahydropyran (THP) motif acts as a pharmacophore.

Structural Fundamentals & Theoretical Framework

The Conformational Landscape

The molecule exists primarily as a dynamic equilibrium between two chair conformations. The position of the acetyl substituent at C3 is the primary variable:

-

Equatorial Conformer (

): The acetyl group extends away from the ring, minimizing 1,3-diaxial steric interactions. In cyclohexane, this is favored by -

Axial Conformer (

): The acetyl group projects parallel to the

The Heterocyclic Twist:

In 3-substituted tetrahydropyrans, the "Gauche Effect" and dipole-dipole interactions modify the standard A-values. The ring oxygen (

-

Dipole Repulsion: If the carbonyl oxygen of the acetyl group aligns with the ring oxygen dipole, the equatorial form may be destabilized relative to the cyclohexane analog.

-

Coulombic Interactions: Through-space electrostatic repulsion between

and the carbonyl oxygen can slightly favor the axial conformer or flatten the energy landscape, although the equatorial preference generally persists due to the bulk of the acetyl group.

Rotameric Degrees of Freedom

Beyond the ring flip, the acetyl group rotates around the

-

s-cis (syn): Carbonyl oxygen eclipses the C3-H bond.

-

s-trans (anti): Carbonyl oxygen is anti-periplanar to the C3-H bond.

The lowest energy state typically places the carbonyl oxygen in a bisecting arrangement relative to the ring C-C bonds to minimize torsional strain.

Computational Methodology (In Silico)

To predict the conformational ratio prior to synthesis or spectral analysis, use the following Density Functional Theory (DFT) protocol. This method accounts for both dispersion forces (critical for ring systems) and solvation effects.

Protocol: DFT Energy Minimization

Step 1: Conformer Generation Generate four initial structures:

-

Chair-Equatorial (Acetyl rotamer A)

-

Chair-Equatorial (Acetyl rotamer B)

-

Chair-Axial (Acetyl rotamer A)

-

Chair-Axial (Acetyl rotamer B)

Step 2: Optimization & Frequency Calculation

-

Software: Gaussian 16 / ORCA 5.0

-

Functional: M06-2X or wB97X-D (These functionals capture mid-range dispersion interactions better than B3LYP).

-

Basis Set: def2-TZVP (Triple-zeta quality ensures accurate electronic description).

-

Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using the target solvent (e.g.,

or DMSO).

Step 3: Boltzmann Analysis

Calculate the Gibbs Free Energy (

Expected Theoretical Values

Based on aggregate data for 3-substituted THPs [1, 2].

| Parameter | Equatorial Conformer | Axial Conformer |

| Relative Energy ( | 0.00 kcal/mol (Global Min) | +1.1 to +1.4 kcal/mol |

| Population (298 K) | ~85 - 90% | ~10 - 15% |

| Dipole Moment | High (Vectors additive) | Lower (Vectors partially cancel) |

Experimental Validation: NMR Spectroscopy

Computational models must be validated by solution-state NMR. The following protocol is self-validating because it relies on the Karplus relationship, which links dihedral angles to coupling constants (

The Diagnostic H3 Proton

The proton at position 3 (

-

Scenario A (Acetyl Equatorial):

is Axial . It has two large anti-periplanar couplings ( -

Scenario B (Acetyl Axial):

is Equatorial . It has no anti-periplanar couplings; all neighbors are gauche (

Protocol: J-Coupling Analysis

-

Acquire: 1H NMR spectrum (minimum 400 MHz) in

. -

Target: Identify the multiplet for

(typically -

Measure: Extract the vicinal coupling constants (

).[1] -

Validate: Compare against the criteria below.

Diagnostic Criteria Table:

| Observable | Acetyl-Equatorial (H3 Axial) | Acetyl-Axial (H3 Equatorial) |

| 10 - 12 Hz (Large/Trans) | 2 - 5 Hz (Small/Gauche) | |

| 10 - 12 Hz (Large/Trans) | 2 - 5 Hz (Small/Gauche) | |

| 2 - 5 Hz (Small/Gauche) | 2 - 5 Hz (Small/Gauche) | |

| Multiplet Shape | tt (Triplet of triplets) or qd | m (Narrow multiplet) |

| NOE Signal | Strong NOE to H1/H5 axial | Weak/No NOE to H1/H5 axial |

Note: If the observed

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from structural hypothesis to experimental confirmation.

Figure 1: Integrated workflow for determining the conformational preference of 3-acetyltetrahydropyran, combining computational prediction with NMR spectroscopic validation.

Pharmacological Implications

Understanding the precise 3D shape of this compound is not merely an academic exercise; it is a prerequisite for Structure-Based Drug Design (SBDD).

-

Vector Alignment: The vector of the carbonyl oxygen differs by ~60° between the axial and equatorial forms. Docking algorithms that assume a rigid low-energy conformation (usually equatorial) may miss viable binding modes if the active site stabilizes the higher-energy axial conformer via hydrogen bonding.

-

Solvation Penalty: If the axial conformer is required for binding, the energetic cost to distort the molecule from its solution-state minimum (approx. 1.2 kcal/mol) must be accounted for in the binding free energy calculation (

).

References

-

Wiberg, K. B., et al. (2005). Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit. The Journal of Organic Chemistry.

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and heterocyclic conformational analysis).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol for J-coupling analysis).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Oxan-3-yl)ethan-1-one via Catalytic Hydrogenation

Introduction: The Significance of the Tetrahydropyran Moiety and a Strategic Approach to 1-(Oxan-3-yl)ethan-1-one

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, valued for its conformational properties and its role as a bioisostere for other functionalities. This compound is a key building block, providing a synthetically versatile handle for the elaboration of more complex molecules. Its preparation via robust and scalable methods is of significant interest to researchers in drug discovery and development.

This guide details a strategic two-step synthesis of this compound, commencing with the formation of its unsaturated precursor, 1-(3,4-dihydro-2H-pyran-3-yl)ethanone, followed by its catalytic hydrogenation to the desired saturated product. This approach is advantageous due to the ready availability of the starting materials for the precursor and the high efficiency and selectivity of catalytic hydrogenation.

Part 1: Synthesis of the Precursor: 1-(3,4-dihydro-2H-pyran-3-yl)ethanone via Hetero-Diels-Alder Reaction

The most direct route to the dihydropyran precursor is a hetero-Diels-Alder reaction, a powerful [4+2] cycloaddition, between acrolein (the diene) and methyl vinyl ketone (the dienophile).[1] This reaction forms the six-membered heterocyclic ring with the desired substitution pattern in a single, atom-economical step.

Causality of Experimental Choices:

The choice of a hetero-Diels-Alder reaction is predicated on its efficiency in constructing cyclic systems. Acrolein, with its conjugated system of a double bond and a carbonyl group, acts as the electron-deficient diene. Methyl vinyl ketone, an α,β-unsaturated ketone, serves as the electron-deficient dienophile. The reaction is typically promoted by thermal conditions or Lewis acid catalysis to enhance the rate and selectivity.[1]

Experimental Protocol: Synthesis of 1-(3,4-dihydro-2H-pyran-3-yl)ethanone

Materials:

-

Acrolein (freshly distilled)

-

Methyl vinyl ketone

-

Hydroquinone (inhibitor)

-

Toluene (dry)

-

High-pressure reaction vessel or sealed tube

Procedure:

-

To a high-pressure reaction vessel, add dry toluene, a catalytic amount of hydroquinone to inhibit polymerization of acrolein, and methyl vinyl ketone.

-

Carefully add freshly distilled acrolein to the mixture.

-

Seal the vessel and heat the reaction mixture at 150-180 °C for 6-12 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction vessel to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by fractional distillation under reduced pressure to yield 1-(3,4-dihydro-2H-pyran-3-yl)ethanone as a colorless oil.

Part 2: Catalytic Hydrogenation to this compound

The hydrogenation of 1-(3,4-dihydro-2H-pyran-3-yl)ethanone involves the reduction of the carbon-carbon double bond within the dihydropyran ring to yield the saturated tetrahydropyran (oxane) ring. This transformation is a classic example of heterogeneous catalytic hydrogenation. The choice of catalyst is critical to ensure selective reduction of the alkene without affecting the ketone functionality.

Catalyst Selection and Mechanistic Considerations:

Several heterogeneous catalysts are effective for the hydrogenation of alkenes. The most common choices for this type of transformation are Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel.[2]

-

Palladium on Carbon (Pd/C): This is often the catalyst of choice due to its high activity, selectivity, and cost-effectiveness. It is particularly effective for the hydrogenation of carbon-carbon double and triple bonds.[3] The mechanism of hydrogenation on a palladium surface involves the dissociative adsorption of hydrogen gas onto the metal surface, followed by the coordination of the alkene to the surface and subsequent stepwise transfer of hydrogen atoms to the double bond.[4]

-

Platinum-based Catalysts (e.g., PtO₂, Adams' catalyst): Platinum catalysts are also highly active for alkene hydrogenation and can often be used under milder conditions than other catalysts.[2][5] They function via a similar mechanism to palladium catalysts.

-

Raney Nickel: This is a finely divided, porous nickel catalyst saturated with hydrogen. It is a powerful reducing agent for a variety of functional groups, including alkenes and carbonyls.[6] For the selective reduction of an α,β-unsaturated system to a saturated ketone, Raney Nickel can be highly effective, often favoring the reduction of the carbon-carbon double bond.[7][8][9]

The general mechanism for the catalytic hydrogenation of an alkene on a metal surface is illustrated below:

Caption: General mechanism of heterogeneous catalytic hydrogenation of an alkene.

Comparative Data for Catalytic Systems:

| Catalyst | Typical Loading (w/w) | Pressure (psi) | Temperature (°C) | Solvent | Typical Reaction Time (h) | Selectivity for C=C reduction |

| 5-10% Pd/C | 1-5% | 50-500 | 25-80 | Ethanol, Ethyl Acetate | 2-12 | High |

| PtO₂ (Adams') | 1-5% | 50-500 | 25-60 | Ethanol, Acetic Acid | 1-8 | High |

| Raney Nickel | 5-20% | 50-1000 | 25-100 | Ethanol | 4-24 | Good to High |

Experimental Protocols for Catalytic Hydrogenation

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This is the recommended starting point due to the high selectivity and activity of Pd/C.

Materials:

-

1-(3,4-dihydro-2H-pyran-3-yl)ethanone

-

10% Palladium on Carbon (50% wet)

-

Ethanol or Ethyl Acetate (reagent grade)

-

Hydrogen gas (high purity)

-

Parr shaker or similar hydrogenation apparatus

Procedure:

-

In a suitable pressure vessel, dissolve 1-(3,4-dihydro-2H-pyran-3-yl)ethanone in ethanol or ethyl acetate.

-

Carefully add 10% Pd/C (as a slurry in the reaction solvent to prevent ignition) to the solution under an inert atmosphere (e.g., nitrogen or argon).[10]

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel with nitrogen or argon to remove air, then evacuate the vessel.

-

Introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Begin agitation (shaking or stirring) and heat the reaction if necessary (typically room temperature is sufficient).

-

Monitor the reaction progress by observing the hydrogen uptake.

-

Once hydrogen uptake ceases, stop the agitation and cool the vessel to room temperature.

-

Carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet and disposed of properly.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be purified by distillation or chromatography if necessary.

Protocol 2: Hydrogenation using Raney Nickel

This protocol is a viable alternative, particularly for large-scale syntheses.

Materials:

-

1-(3,4-dihydro-2H-pyran-3-yl)ethanone

-

Raney Nickel (aqueous slurry)

-

Ethanol (reagent grade)

-

Hydrogen gas (high purity)

-

High-pressure autoclave

Procedure:

-

Wash the Raney Nickel slurry with ethanol to remove water.

-

In a high-pressure autoclave, combine the washed Raney Nickel, a solution of 1-(3,4-dihydro-2H-pyran-3-yl)ethanone in ethanol.

-

Seal the autoclave and purge with nitrogen, followed by hydrogen.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 500-1000 psi).

-

Begin stirring and heat the reaction to the desired temperature (e.g., 50-80 °C).

-

Monitor the reaction by pressure drop.

-

After the reaction is complete, cool the autoclave, vent the hydrogen, and purge with nitrogen.

-

Filter the catalyst as described in Protocol 1.

-

Work-up and purify the product as described in Protocol 1.

Safety Considerations for Catalytic Hydrogenation

Catalytic hydrogenation, especially under pressure, carries inherent risks. Adherence to strict safety protocols is mandatory.

-

Hydrogen Flammability: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood or a dedicated high-pressure laboratory.[11][12][13]

-

Pyrophoric Catalysts: Palladium on carbon and Raney Nickel can be pyrophoric, especially after use when dry. Always handle catalysts in an inert atmosphere or as a slurry in a solvent.[10] Never allow the catalyst to dry on filter paper exposed to air. Quench the used catalyst carefully with water before disposal.

-

Pressure Equipment: Use only pressure-rated equipment and ensure it is regularly inspected and maintained. Always use a blast shield.[13][14]

-

Proper Training: Only personnel trained in high-pressure reactions should perform these procedures.[11]

Caption: Experimental workflow for catalytic hydrogenation.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving a hetero-Diels-Alder reaction to form the dihydropyran precursor, followed by catalytic hydrogenation. The choice of catalyst for the hydrogenation step can be tailored based on available equipment and scale, with Palladium on Carbon being a highly effective and selective option. Strict adherence to safety protocols is paramount throughout the process. This guide provides a comprehensive framework for researchers to successfully and safely synthesize this valuable building block.

References

-

Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Retrieved from [Link]

-

Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Retrieved from [Link]

-

Raney nickel: An efficient reagent to achieve the chemoselective hydrogenation of α,β-unsaturated carbonyl compounds. (2022, August 5). Retrieved from [Link]

- Wang, H., Lian, H., Chen, J., Pan, Y., & Shi, Y. (2007). Ultrasonic Accelerated Hydrogenation of α, β-Unsaturated Ketones with Raney Nickel Catalyst.

-

Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes. (2025, April 16). The Journal of Organic Chemistry. Retrieved from [Link]

-

Hydrogenation Reactions. (2012, March 6). Retrieved from [Link]

- Process for the hydrogenation of alpha-, beta-unsaturated ketones. (n.d.). Google Patents.

-

Standard Operating Procedures - The Sarpong Group. (n.d.). Retrieved from [Link]

-

The simplest Diels–Alder reactions are not endo-selective. (2020, October 6). Chemical Science. Retrieved from [Link]

-

Parr Hydrogenation Apparatus Safety procedure. (2022, March 20). Retrieved from [Link]

-

Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. (2021, January 28). MDPI. Retrieved from [Link]

-

Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. (2017, January 18). Pacific Northwest National Laboratory. Retrieved from [Link]

-

Regularities of the heterogeneous catalytic hydrogenation of 5-vinyl-2-norbornene. (n.d.). Retrieved from [Link]

-

Palladium-Catalyzed Reactions of Enol Ethers: Access to Enals, Furans, and Dihydrofurans. (n.d.). Retrieved from [Link]

-

ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H-PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. (n.d.). Retrieved from [Link]

-

Reagent Friday: Raney Nickel. (2011, September 30). Master Organic Chemistry. Retrieved from [Link]

-

a) The prototypical Diels-Alder reaction of the dienophile methyl vinyl ketone... (n.d.). ResearchGate. Retrieved from [Link]

- Rylander, P. N. (1967).

-

Kinetic Model and Mechanism of Heterogeneous Hydrogenation of Strained Polycyclic Compounds Derived from 5-Vinyl-2-norbornene. (n.d.). Zamalyutin. Retrieved from [Link]

-

Catalytic Hydrogenation. (2021, July 5). Chemistry LibreTexts. Retrieved from [Link]

-

Diels–Alder reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025, November 3). YouTube. Retrieved from [Link]

-

Palladium-catalyzed reactions of enol ethers: access to enals, furans, and dihydrofurans. (2012, December 7). PubMed. Retrieved from [Link]

- Mityuk, A. P., Denisenko, A. V., Grygorenko, O. O., & Tolmachev, A. A. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. Arkivoc, 2012(8), 226-230.

-

Synthesis of 3,4-dihydro-2H-pyrans. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. (n.d.). Macmillan Group. Retrieved from [Link]

-

Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]

-

Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. (n.d.). PMC. Retrieved from [Link]

-

Synthesis and characterization of novel functional vinyl ethers that bear various groups. (n.d.). Retrieved from [Link]

-

Synthesis of dihydro-2H-pyran-3(4H)-one. (2025, August 7). ResearchGate. Retrieved from [Link]

-

PLATINUM METALS IN CATALYTIC HYDROGENATION. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Heterogeneous platinum-catalyzed hydrogenation of dialkyl(diolefin)platinum(II) complexes: A new route to platinum surface alkyls. (n.d.). PubMed. Retrieved from [Link]

-

Iron-Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023, April 26). MDPI. Retrieved from [Link]

-

Catalytic activity of shaped platinum nanoparticles for hydrogenation: a kinetic study. (n.d.). Catalysis Science & Technology. Retrieved from [Link]

-

Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. (n.d.). PMC. Retrieved from [Link]

-

Synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via Four-component reactions of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate. (2011, July 11). PubMed. Retrieved from [Link]

Sources

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. api.pageplace.de [api.pageplace.de]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. lookchem.com [lookchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sarponggroup.com [sarponggroup.com]

- 11. njhjchem.com [njhjchem.com]

- 12. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 13. safety.pitt.edu [safety.pitt.edu]

- 14. campuscore.ariel.ac.il [campuscore.ariel.ac.il]

Application Note: Scalable Synthesis of 3-Acetyltetrahydropyran

Topic: Scalable Synthesis Routes for 3-Acetyltetrahydropyran Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

3-Acetyltetrahydropyran (1-(tetrahydro-2H-pyran-3-yl)ethanone) is a critical pharmacophore and building block in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals. While 4-substituted pyrans are synthetically trivial due to symmetry, the 3-substituted variants present regio-control challenges.

This guide details two scalable routes:

-

Route A (The "Enol Ether" Process): A two-step industrial protocol utilizing the acylation of 3,4-dihydro-2H-pyran followed by hydrogenation. This is the preferred route for multi-kilogram scale-up due to low cost and atom economy.

-

Route B (The "Oxidative" Process): A high-fidelity route via 3-formyltetrahydropyran, ideal for generating analytical standards or when late-stage functionalization is required.

Strategic Pathway Overview

The synthesis hinges on establishing the carbon-carbon bond at the C3 position, which is sterically less favored than the C4 position and less electronically activated than the C2 (anomeric) position.

Pathway Visualization

The following diagram illustrates the mechanistic flow for the recommended Route A and the alternative Route B.

Caption: Mechanistic comparison of direct acylation/reduction (Route A) vs. Grignard/oxidation (Route B).

Detailed Experimental Protocols

Route A: Acylation of 3,4-Dihydro-2H-pyran (Industrial Standard)

This route exploits the enol ether character of 3,4-dihydro-2H-pyran (DHP). Electrophilic attack occurs preferentially at the

Step 1: Synthesis of 5-Acetyl-3,4-dihydro-2H-pyran

Mechanism: Friedel-Crafts acylation. Safety Note: The reaction is exothermic. DHP can polymerize violently with strong acids if not controlled.

-

Reagents:

-

3,4-Dihydro-2H-pyran (DHP) [CAS: 110-87-2]

-

Acetic Anhydride (

) -

Boron Trifluoride Diethyl Etherate (

) or Zinc Chloride ( -

Solvent: Dichloromethane (DCM) or Toluene (greener alternative)

-

-

Protocol:

-

Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and addition funnel under

atmosphere. -

Charge: Add Acetic Anhydride (1.2 equiv) and anhydrous DCM (5 vol). Cool to 0°C.

-

Catalyst Addition: Add

(0.1 equiv) dropwise, maintaining temperature -

Substrate Addition: Add DHP (1.0 equiv) dropwise over 60 minutes. Crucial: The rate must be controlled to keep the internal temperature below 10°C to prevent polymerization.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.

-

Quench: Pour the reaction mixture into ice-cold saturated

solution. Stir vigorously for 30 minutes to hydrolyze excess anhydride. -

Workup: Separate phases. Extract aqueous layer with DCM. Wash combined organics with brine, dry over

, and concentrate -

Purification: Vacuum distillation (approx. 70-80°C at 10 mmHg) yields the intermediate as a pale yellow oil.

-

Step 2: Hydrogenation to 3-Acetyltetrahydropyran

Mechanism: Heterogeneous catalytic hydrogenation.

-

Reagents:

-

5-Acetyl-3,4-dihydro-2H-pyran (from Step 1)

-

10% Palladium on Carbon (Pd/C) (5 wt% loading)

-

Solvent: Ethanol or Methanol[1]

-

Hydrogen Gas (

)

-

-

Protocol:

-

Setup: High-pressure hydrogenation reactor (Parr shaker or autoclave).

-

Charge: Dissolve the intermediate in Ethanol (10 vol). Add 10% Pd/C catalyst (5 wt% relative to substrate).

-

Hydrogenation: Purge vessel with

(3x), then -

Reaction: Agitate at room temperature for 6-12 hours. Monitor

uptake. -

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Safety: Do not let the catalyst dry out (pyrophoric).

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Final Purification: Fractional distillation yields 3-acetyltetrahydropyran as a colorless liquid.

-

Route B: Grignard Addition & Oxidation (High Purity/Lab Scale)

This route is preferred when avoiding high-pressure equipment or when starting from the commercially available 3-formyltetrahydropyran.

Step 1: Grignard Addition

-

Reagents: 3-Formyltetrahydropyran, Methylmagnesium Bromide (3M in ether), THF.

-

Protocol: Standard Grignard addition at -78°C to 0°C. Quench with

. Yields 1-(tetrahydro-2H-pyran-3-yl)ethanol.

Step 2: TEMPO Oxidation

-

Reagents: Alcohol intermediate, TEMPO (1 mol%), NaOCl (bleach), KBr (catalytic), DCM/Water biphasic system.

-

Protocol:

-

Dissolve alcohol in DCM. Add TEMPO and KBr dissolved in water.

-

Cool to 0°C. Add buffered NaOCl (pH 9) dropwise.

-

Stir vigorously. The orange color of oxidized TEMPO indicates active catalysis.

-

Quench with sodium thiosulfate. Extract and distill.

-

Process Data & Specifications

Yield Comparison

| Parameter | Route A (Acylation/H2) | Route B (Grignard/Ox) |

| Overall Yield | 65 - 75% | 50 - 60% |

| Step Count | 2 | 2 (from 3-formyl) |

| Atom Economy | High | Moderate (Stoichiometric oxidants) |

| Scalability | Excellent (Multi-kg) | Good (Gram to kg) |

| Cost Driver | DHP (Cheap) | 3-Formyl-THP (Expensive) |

Analytical Specifications (Expected)

-

Appearance: Clear, colorless liquid.

-

Boiling Point: ~78-82°C at 15 mmHg.

-

1H NMR (400 MHz, CDCl3):

3.8-3.9 (m, 2H), 3.4-3.5 (m, 2H), 2.5-2.6 (m, 1H, H-3), 2.15 (s, 3H, -

GC Purity: >98.0% (area %).[2]

Troubleshooting & Critical Parameters

Polymerization of DHP (Route A)

-

Symptom: Formation of a viscous, gummy residue during acylation.

-

Cause: Temperature spike or excess Lewis Acid.

-

Fix: Ensure temperature stays

during addition. Use diluted DHP feed.

Incomplete Hydrogenation (Route A)

-

Symptom: Presence of olefinic protons in NMR (5-6 ppm region).

-

Cause: Catalyst poisoning or insufficient pressure.

-

Fix: Use fresh Pd/C. Ensure sulfur-free reagents (sulfur poisons Pd). Increase pressure to 60 psi.

Over-Oxidation (Route B)

-

Symptom: Formation of carboxylic acid (3-tetrahydropyranyl acetic acid).

-

Cause: Excess NaOCl or lack of pH control.

-

Fix: Maintain pH at 8.5-9.5 using

buffer. Monitor oxidant addition strictly.

References

-

Acylation of Dihydropyrans

-

Title: "Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles."

- Source:Chemistry of Heterocyclic Compounds, 2018.

-

URL:[Link]

- Relevance: Validates the stability and reactivity of the 5-acyl-DHP intermedi

-

-

General Tetrahydropyran Synthesis

-

Hydrogenation Protocols

- Oxidation Methodologies (TEMPO)

Sources

- 1. CN108395421B - A kind of preparation method of 3-amino-5-hydroxy-tetrahydropyran and its salt - Google Patents [patents.google.com]

- 2. CN105566257A - Industrial preparation method of acetyl tetrahydrofuran with high optical purity - Google Patents [patents.google.com]

- 3. US7518003B2 - Production process of tetrahydropyran compound and tetrahydropyran compound produced by the production process - Google Patents [patents.google.com]

- 4. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 5. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydropyran synthesis [organic-chemistry.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Reduction of 1-(Oxan-3-yl)ethan-1-one

Welcome to the technical support center for the synthetic reduction of 1-(Oxan-3-yl)ethan-1-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block. The reduction of the ketone is a critical transformation, but one that is often plagued by challenges in stereocontrol and other undesired side reactions.

This document moves beyond simple protocols to explain the mechanistic rationale behind common issues and provide field-tested, evidence-based solutions. Our goal is to empower you to not only solve immediate experimental problems but also to develop a robust and reproducible process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reduction is producing a mixture of diastereomers. How can I control the stereochemical outcome to favor either the syn or anti alcohol?

This is the most prevalent challenge in the reduction of this compound. The formation of two diastereomeric alcohols, 1-(oxan-3-yl)ethan-1-ol, arises from the hydride nucleophile attacking the carbonyl face from either the same side (syn) or the opposite side (anti) relative to the C3 substituent on the oxane ring. The outcome is dictated by a competition between two primary modes of stereochemical control: Non-Chelation (Felkin-Anh) and Chelation Control.

-

Non-Chelation Control (Felkin-Anh Model): In the absence of a coordinating metal ion, the stereochemistry is governed by steric and electronic effects. The bulky tetrahydropyran ring orients itself to minimize steric hindrance with the incoming nucleophile. The hydride attacks the carbonyl carbon via the Bürgi-Dunitz trajectory (~107°), positioning itself away from the largest substituent on the adjacent alpha-carbon.[1] This pathway typically favors the formation of the anti diastereomer.

-

Chelation Control (Cram-Chelate Model): The oxygen atom within the oxane ring can act as a Lewis base. In the presence of a suitable Lewis acid (like Ce³⁺ or Zn²⁺), a five-membered chelate ring can form between the Lewis acid, the carbonyl oxygen, and the ring oxygen.[2][3][4] This locks the conformation of the molecule, forcing the hydride to attack from the less hindered face of this rigid complex, which leads selectively to the syn diastereomer.[2][3][5]

dot

Caption: Logical workflow for achieving desired stereoisomer.

The Luche reduction is a mild and highly effective method for achieving chelation-controlled reduction of ketones, particularly α,β-unsaturated ketones, but its principles are directly applicable here to favor the syn product.[6][7][8] The cerium (III) salt acts as a strong Lewis acid, enhancing the electrophilicity of the carbonyl group and forming the key chelate.[9][10]

Experimental Protocol: Luche Reduction

-

Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq).

-

Solvent: Add anhydrous methanol (MeOH) to form a slurry (approx. 0.1 M concentration). Stir vigorously for 30-60 minutes at room temperature to allow for coordination.

-

Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 10-15 minutes. Be mindful of gas evolution.

-

Reaction: Stir the reaction at -78 °C and monitor by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

-

Quench & Workup: Slowly add 1 M HCl to quench the reaction until the pH is ~5-6. Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Analysis: Determine the diastereomeric ratio (d.r.) by ¹H NMR or chiral HPLC.

To favor the anti isomer, a sterically demanding, non-chelating reducing agent is required. Bulky borohydrides, such as L-Selectride® or K-Selectride®, are ideal for this purpose. Their large size prevents any coordination with the ring oxygen and forces the hydride to approach from the least hindered face, consistent with the Felkin-Anh model.

Experimental Protocol: Reduction with L-Selectride®

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF) (approx. 0.1 M).

-

Cooling: Cool the solution to -78 °C.

-

Reduction: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 20-30 minutes. The solution may become viscous.

-

Reaction: Stir the reaction at -78 °C and monitor by TLC or LC-MS. Allow 2-4 hours for completion.

-

Quench & Workup: Quench the reaction by slowly adding a solution of 3 M NaOH followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This quench is exothermic. Maintain the temperature below 0 °C during addition. Stir for 1 hour at room temperature. Extract with an organic solvent, wash with brine, dry, and concentrate.

-

Analysis: Determine the diastereomeric ratio.

| Reagent System | Control Type | Major Product | Key Considerations |

| NaBH₄ / CeCl₃ (in MeOH) | Chelation | syn | Excellent selectivity; mild conditions.[6][9] |

| Zn(BH₄)₂ (in Et₂O) | Chelation | syn | Effective but reagent can be less stable.[11] |

| L-Selectride® (in THF) | Non-Chelation | anti | High selectivity; requires low temperatures and careful quench. |

| K-Selectride® (in THF) | Non-Chelation | anti | Similar to L-Selectride®, very bulky. |

| NaBH₄ (in MeOH/H₂O) | Minimal Control | Mixture | Often gives poor selectivity; serves as a baseline.[12] |

Question 2: My reaction is producing 3-ethyl-oxane. What is causing this over-reduction and how can I prevent it?

The formation of 3-ethyl-oxane indicates that the carbonyl group has been completely reduced to a methylene (CH₂) group. This is a known side reaction under harsh reducing conditions.

Standard hydride reductions of ketones to alcohols are typically robust.[12][13] However, forcing conditions can lead to the intermediate alcohol being eliminated to form an oxocarbenium ion (or a related species), which is then further reduced. Conditions known to promote this include:

-

Strongly Acidic Media with Hydrides: Combinations like NaBH₄ in trifluoroacetic acid can reduce ketones to alkanes.

-

Catalytic Hydrogenation: While typically stopping at the alcohol, catalytic hydrogenation (e.g., with Pd/C) under high pressure and/or acidic conditions can drive the reaction to the alkane, especially for benzylic ketones.[14][15]

-

Classic Name Reactions: Conditions for Wolff-Kishner (hydrazine, strong base, high heat) or Clemmensen (zinc amalgam, strong acid) reductions are explicitly designed for this transformation and should be avoided.[16][17]

dot

Caption: Overview of potential reaction pathways.

-

Avoid Harsh Acids: Do not use strong Brønsted or Lewis acids in combination with your hydride source unless specifically required for stereocontrol (like CeCl₃), and even then, maintain low temperatures.

-

Use Milder Reagents: Stick to sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄). Avoid more powerful reagents like lithium aluminum hydride (LiAlH₄) if over-reduction is observed, as its higher reactivity can sometimes promote side reactions.[18]

-

Control Temperature: Perform the reduction at 0 °C or below. Over-reduction pathways often have a higher activation energy and are suppressed at lower temperatures.

-

Catalytic Hydrogenation Conditions: If using catalytic hydrogenation, use neutral or slightly basic conditions. Avoid acidic additives and use moderate hydrogen pressure (1-3 atm).[19]

Question 3: I am observing byproducts that suggest the tetrahydropyran ring has opened. Why is this happening?

While the tetrahydropyran (THP) ring is generally stable under many conditions, it is still an ether and can be susceptible to cleavage by potent reagent combinations.

The combination of a strong hydride donor, like lithium aluminum hydride (LiAlH₄), and a strong Lewis acid, like aluminum trichloride (AlCl₃), is known to reductively cleave ethers.[20] This mixture generates highly reactive aluminum hydride species (e.g., AlH₂Cl) that can coordinate to the ring oxygen, activating it for nucleophilic attack by a hydride, leading to ring-opening.

-

Avoid Potent Reagent Combinations: The primary solution is to avoid using LiAlH₄ in combination with strong Lewis acids like AlCl₃, TiCl₄, or BF₃·OEt₂.

-

Use Borohydrides: Sodium borohydride is generally not reactive enough to cleave a stable cyclic ether like oxane. Its use is the safest choice to prevent this side reaction.

-

Controlled Use of LiAlH₄: If the higher reactivity of LiAlH₄ is necessary (e.g., for reducing other functional groups in the molecule), use it without the addition of a strong Lewis acid and maintain low temperatures (-20 °C to 0 °C) to minimize the risk of ether cleavage.

General Troubleshooting Workflow

If your reaction is failing or providing a complex mixture of products, follow this logical diagnostic sequence.

dot

Caption: A step-by-step guide to diagnosing reaction failures.

References

- Taylor, D. A. H. (1969). The Mechanism of the Reduction of Ketones.

- Doyle, M. P., McOsker, C. C., Ball, N., & West, C. T. (1977). Silane reductions in acidic media. 9. The effect of Lewis acids on stereoselectivities in ketone reductions. The principle of complexation-induced conformational perturbation. Energy minimization in the transition states for hydride transfer. The Journal of Organic Chemistry.